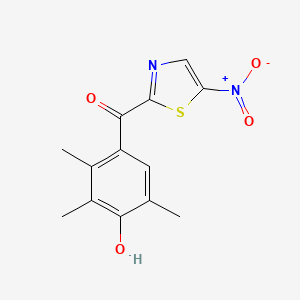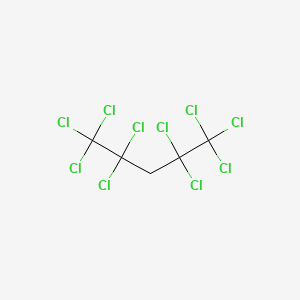
N-Benzyl-N-hydroxy-1-(4-nitrophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-hydroxy-1-(4-nitrophenyl)methanamine is an organic compound characterized by a benzyl group, a hydroxy group, and a nitrophenyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-hydroxy-1-(4-nitrophenyl)methanamine typically involves the nucleophilic addition of benzylamine to 4-nitrobenzaldehyde, followed by reduction and hydroxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated nitrophenyl derivatives.
Scientific Research Applications
N-Benzyl-N-hydroxy-1-(4-nitrophenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-hydroxy-1-(4-nitrophenyl)methanamine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The benzyl group may facilitate binding to hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
- N-Benzyl-N-hydroxy-1-(4-methylphenyl)methanamine
- N-Benzyl-N-hydroxy-1-(4-chlorophenyl)methanamine
- N-Benzyl-N-hydroxy-1-(4-fluorophenyl)methanamine
Comparison: N-Benzyl-N-hydroxy-1-(4-nitrophenyl)methanamine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in redox and substitution reactions compared to its methyl, chloro, and fluoro analogs .
Properties
CAS No. |
55648-93-6 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-benzyl-N-[(4-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C14H14N2O3/c17-15(10-12-4-2-1-3-5-12)11-13-6-8-14(9-7-13)16(18)19/h1-9,17H,10-11H2 |
InChI Key |
FUYCASHUTZYCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


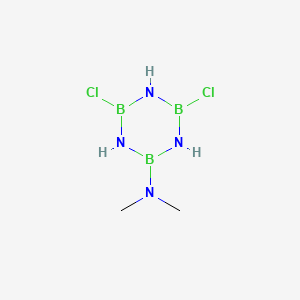

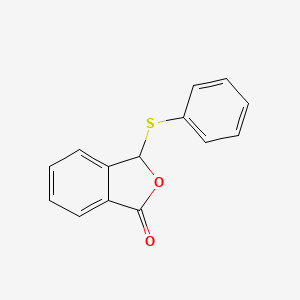
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)
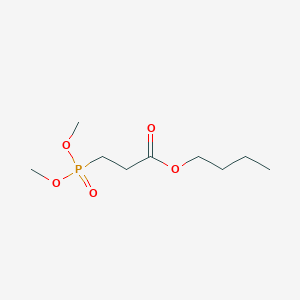
![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)

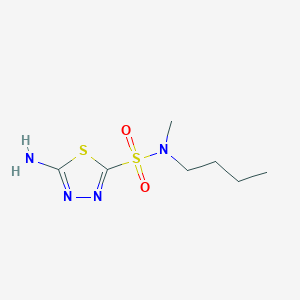
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
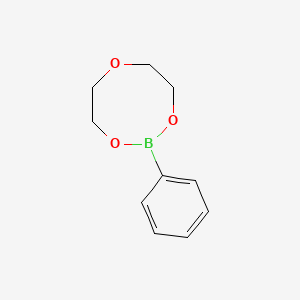
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
